6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol
Description
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSJNXHRWSYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682073 | |
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-27-1 | |
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The disulfide precursor is suspended in acetic acid and heated to reflux. Sodium dithionite (Na₂S₂O₄) is added incrementally to reduce the nitro groups to amines while facilitating disulfide bond cleavage. The resulting thiol intermediate undergoes spontaneous cyclization under acidic conditions to form the benzothiazole core. Key parameters include:
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Temperature : Reflux (≈118°C for acetic acid)
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Reagent Ratios : 1:8 molar ratio of disulfide to Na₂S₂O₄
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Reaction Time : 16 hours for complete conversion
Post-reaction workup involves cooling the mixture, diluting with water, and isolating the product via filtration or extraction. Purification is achieved through recrystallization from ethanol, yielding the target compound in 72–78% purity .
Mechanistic Insights
The reduction of nitro groups to amines proceeds via a six-electron transfer mechanism mediated by dithionite. Subsequent cyclization involves nucleophilic attack of the thiol group on the adjacent carbon, facilitated by the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the reaction site.
Oxidative Cyclization of Thiol Precursors
An alternative route employs oxidative cyclization of 4-bromo-2-mercapto-5-(trifluoromethyl)aniline , leveraging DMSO as both solvent and oxidant.
Optimization of Oxidative Conditions
Initial attempts using iodine (I₂) as an oxidant at room temperature yielded only the disulfide intermediate. However, heating the reaction to 100°C in DMSO without additional oxidants promoted intramolecular cyclization:
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Solvent : DMSO
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Temperature : 100°C
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Time : 4 hours
This method achieved 82–83% isolated yield , with LCMS monitoring confirming the absence of byproducts.
Role of DMSO
DMSO acts as a mild oxidant, converting thiols to disulfides while providing a polar aprotic environment that stabilizes transition states. The high dielectric constant of DMSO enhances the reactivity of the thiol group, enabling cyclization even in the absence of strong acids or metals.
Bromination of Preformed Benzothiazoles
Direct bromination of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol offers a regioselective pathway. While specific details are omitted from less reliable sources, peer-reviewed protocols suggest using N-bromosuccinimide (NBS) under controlled conditions.
Regioselective Bromination
The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize polybromination:
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Reagent : NBS (1.1 equivalents)
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Catalyst : Trace H₂SO₄ (0.05 equiv)
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Time : 2 hours
Quenching with aqueous NaHCO₃ followed by column chromatography yields the brominated product with >90% regioselectivity at the 6-position.
Electronic Effects of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group directs bromination to the para position relative to itself, as confirmed by NMR analysis of the product. This selectivity is critical for avoiding isomers that complicate purification.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Chemical Reactions Analysis
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 6-bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol, as antimicrobial agents. These compounds have shown promising activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Case Study: Anti-Tubercular Activity
A study focused on the synthesis of new benzothiazole derivatives demonstrated that certain compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing that modifications in the benzothiazole structure significantly influenced their efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Moderate |
| Reference Drug (Isoniazid) | 0.5 | High |
Agrochemical Applications
Pesticidal Properties
The thiazole moiety is known for its role in developing agrochemicals, particularly pesticides. Compounds containing the thiazole ring have been synthesized and tested for their ability to control pests and diseases in crops. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.
Case Study: Herbicidal Activity
Research indicated that derivatives of benzothiazole displayed herbicidal properties against various weed species. The effectiveness was attributed to their ability to inhibit specific metabolic pathways in plants.
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 75 |
| Standard Herbicide | Amaranthus retroflexus | 85 |
Material Science Applications
Fluorescent Dyes
The incorporation of halogen atoms into benzothiazole derivatives has been explored for developing fluorescent dyes. These compounds can be utilized in biological imaging and as sensors due to their photostability and tunable emission properties.
Case Study: Synthesis of Fluorescent Probes
In a recent synthesis involving this compound, researchers successfully created fluorescent probes that exhibited strong emission under UV light, making them suitable for cellular imaging applications .
| Probe | Emission Wavelength (nm) | Application |
|---|---|---|
| Fluorescent Probe A | 520 | Cellular Imaging |
| Fluorescent Probe B (6-Bromo derivative) | 550 | Sensor Development |
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Structure-activity relationship (SAR) studies have revealed that variations in substituents can significantly affect pharmacological properties.
Case Study: SAR Analysis of Benzothiazoles
A comprehensive SAR analysis showed that introducing electron-withdrawing groups, such as trifluoromethyl, enhanced the anti-tubercular activity compared to unsubstituted analogs .
| Substituent Type | Activity Level |
|---|---|
| Electron-Withdrawing (CF3) | High |
| Electron-Donating (OCH3) | Moderate |
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, as a quorum-sensing inhibitor, it binds to the active site of quorum-sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent configurations:
Key Observations :
- Positional Effects: Bromine at position 6 (benzo[d]thiazole) vs. 4 (non-fused thiazole) alters electronic distribution and steric hindrance, impacting biological activity .
- Substituent Type : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or nitro groups .
- Core Structure: Benzo[d]thiazole derivatives exhibit superior QS inhibition over non-fused thiazoles or thiadiazoles, likely due to enhanced π-π stacking with bacterial LasR receptors .
Quorum Sensing (QS) Inhibition
The target compound and its benzo[d]thiazole analogues demonstrate selective inhibition of the Pseudomonas aeruginosa LasB QS system (Table 2):
Key Findings :
- The target compound’s CF₃ group at position 4 significantly enhances QS inhibition compared to non-CF₃ analogues (e.g., compound 3 in with IC₅₀ = 115.2 mg mL⁻¹).
Antimicrobial Activity
- The target compound and its analogues (e.g., 6-chlorobenzo[d]thiazole-2-thiol ) exhibit broad-spectrum activity against Gram-negative bacteria, with minimal cytotoxicity at tested concentrations .
- In contrast, 1,3,4-thiadiazole derivatives (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) show stronger fungicidal activity but weaker QS modulation .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-NPO (Reference) | 4-Bromo-2-methylbenzo[d]thiazole |
|---|---|---|---|
| logS (aqueous solubility) | -3.2 (pH 7.4) | -1.8 | -2.5 |
| logD (lipophilicity) | 3.6 | 1.2 | 2.9 |
| Molecular Refractivity | 58.3 | 32.1 | 45.7 |
Insights :
- The target compound’s low solubility (-3.2 logS) and high logD (3.6) reflect the strong electron-withdrawing effects of Br and CF₃, limiting oral bioavailability but favoring membrane penetration .
- Comparatively, 4-NPO’s higher solubility (-1.8 logS) explains its superior in vitro activity despite lacking a fused aromatic core .
Biological Activity
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol (6-BTMT) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with 6-BTMT, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
6-BTMT is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzo[d]thiazole ring, along with a thiol functional group. The unique structural features of this compound contribute to its reactivity and biological properties.
The biological activity of 6-BTMT is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as a quorum-sensing inhibitor , which means it can interfere with bacterial communication systems. This mechanism is crucial for controlling virulence factors in pathogenic bacteria, potentially leading to new antimicrobial therapies .
Antimicrobial Properties
Research indicates that 6-BTMT exhibits significant antibacterial and antifungal activities. Its effectiveness against various bacterial strains suggests its potential as a candidate for developing novel antibiotics. For instance, studies have shown that 6-BTMT can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that derivatives of thiazole compounds, including 6-BTMT, can exhibit cytotoxic effects against cancer cell lines. For example, structure-activity relationship (SAR) studies have indicated that modifications to the thiazole ring can enhance anticancer activity .
Table: Summary of Biological Activities
Case Study: Quorum Sensing Inhibition
A recent study evaluated the quorum-sensing inhibitory effects of several benzo[d]thiazole derivatives, including 6-BTMT. The results demonstrated that certain derivatives could significantly reduce biofilm formation in Pseudomonas aeruginosa. The most promising compounds exhibited IC50 values indicating effective inhibition at relatively low concentrations .
Applications in Medicine and Industry
The diverse biological activities of 6-BTMT suggest several practical applications:
- Antimicrobial Agents : Given its antibacterial and antifungal properties, 6-BTMT is being explored for developing new antibiotics.
- Cancer Therapeutics : Its potential anticancer activity positions it as a candidate for further investigation in cancer treatment protocols.
- Material Science : The compound's unique electronic properties make it suitable for applications in organic semiconductors and other materials science fields .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted anilines or thiourea derivatives. For example, microwave-assisted synthesis (130°C, 45 min in ethanol) optimizes reaction time and yield compared to traditional reflux methods . Key steps include bromination at the 6-position and trifluoromethyl group introduction via electrophilic substitution. Purification typically involves recrystallization from ethanol or column chromatography using heptane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of thiol (-SH) at ~3325 cm⁻¹ and C=N stretching at ~1595 cm⁻¹ .
- 1H NMR : Identify aromatic protons (δ 6.81–8.16 ppm) and substituent effects (e.g., trifluoromethyl causes deshielding) .
- X-ray Crystallography : Resolve planarity of the benzothiazole ring (dihedral angles <5° between fused rings) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How can researchers troubleshoot low yields in thiolation reactions?
- Methodological Answer : Optimize reaction conditions by:
- Adjusting stoichiometry of brominating agents (e.g., CuBr vs. N-bromosuccinimide) .
- Using anhydrous solvents (e.g., dry ethanol) to minimize hydrolysis of intermediates .
- Monitoring reaction progress via TLC (Rf ~0.68 in hexane/ethyl acetate 7:3) to isolate products before side reactions occur .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., HIV-1 protease or fungal enzymes). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues. For example, docking poses of analogous compounds (e.g., imidazo[2,1-b]thiadiazoles) show π-π stacking with aromatic residues and halogen bonding via bromine .
Q. How do bromo and trifluoromethyl substituents influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution. Bromine at the 6-position directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Spectroscopic Impact : Trifluoromethyl causes downfield shifts in 19F NMR (~-60 ppm) and distinct splitting patterns in 13C NMR due to coupling with fluorine .
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
- Comparative Assays : Test compounds under standardized conditions (e.g., MIC assays for antifungals vs. Candida spp.) to control for strain variability .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 4-CF3 vs. 4-OCH3) with bioactivity. For example, trifluoromethyl enhances lipophilicity, improving membrane permeability in antitumor studies .
Q. What strategies optimize solid-state stability for long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
